molecular formula C4H8ClNO2 B14791548 methyl (2R)-aziridine-2-carboxylate;hydrochloride

methyl (2R)-aziridine-2-carboxylate;hydrochloride

Cat. No.: B14791548
M. Wt: 137.56 g/mol
InChI Key: MLSPAFXFXDKSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-aziridine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-aziridine-2-carboxylate hydrochloride typically involves the reaction of an appropriate aziridine precursor with methyl chloroformate in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. For example, the reaction can be carried out at room temperature using trimethylchlorosilane and methanol as reagents .

Industrial Production Methods

In an industrial setting, the production of Methyl ®-aziridine-2-carboxylate hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-aziridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aziridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines.

Scientific Research Applications

Methyl ®-aziridine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Research explores its use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Methyl ®-aziridine-2-carboxylate hydrochloride involves its reactivity as an aziridine. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ®-aziridine-2-carboxylate hydrochloride
  • Propyl ®-aziridine-2-carboxylate hydrochloride
  • Butyl ®-aziridine-2-carboxylate hydrochloride

Uniqueness

Methyl ®-aziridine-2-carboxylate hydrochloride is unique due to its specific methyl ester group, which influences its reactivity and solubility. Compared to its ethyl, propyl, and butyl analogs, the methyl ester provides distinct steric and electronic properties that can affect its behavior in chemical reactions and its applications in various fields .

Properties

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

methyl aziridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C4H7NO2.ClH/c1-7-4(6)3-2-5-3;/h3,5H,2H2,1H3;1H

InChI Key

MLSPAFXFXDKSRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.